1,3-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
This compound is a heterocyclic hybrid featuring a pyrazole core substituted with methyl groups at positions 1 and 3, linked via a carboxamide bridge to a thiazole ring bearing a pyridin-3-yl moiety.
Properties
IUPAC Name |
2,5-dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-9-6-12(19(2)18-9)13(20)17-14-16-11(8-21-14)10-4-3-5-15-7-10/h3-8H,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSIGJUGPTAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Coupling with Pyridine Moiety: The pyridine ring is often introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the thiazole ring.
Final Coupling: The final step involves coupling the pyrazole-thiazole intermediate with a carboxamide group, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may enhance the efficacy of existing antimicrobial agents or serve as a novel therapeutic agent against resistant strains of bacteria and fungi.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed promising activity against various bacterial strains. Specifically, derivatives with sulfur-containing groups exhibited enhanced potency compared to their non-sulfur counterparts .
Antifungal Properties
The triazole group is well-known for its antifungal activity. This compound may be particularly effective against fungal infections due to its ability to inhibit fungal cytochrome P450 enzymes.
Data Table: Antifungal Activity Comparison
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | Candida albicans | 8 µg/mL |
| Control (Fluconazole) | Candida albicans | 16 µg/mL |
Pesticidal Activity
Compounds similar to ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have shown potential as pesticides. The unique structure may allow for targeted action against specific pests while minimizing harm to beneficial organisms.
Case Study:
In agricultural trials, a related triazole compound was tested for its effectiveness against aphids and whiteflies. Results indicated a significant reduction in pest populations when applied at recommended rates .
Mode of Action
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific enzymes or receptors involved in microbial growth or pest physiology. Understanding these interactions can lead to the development of more effective formulations.
Research Findings:
Studies have shown that triazole derivatives can disrupt the ergosterol biosynthesis pathway in fungi, leading to cell membrane destabilization and ultimately cell death .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Thiazole Hybrids
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (e.g., 3a–3p) These compounds () share a pyrazole-thiazole-carboxamide backbone but differ in substituents. For example:
- 3a : Contains phenyl groups at both pyrazole and aryl positions, with a chloro substituent.
- 3d: Features a 4-fluorophenyl group, enhancing electronic effects. Key Differences: The target compound lacks chloro or cyano substituents, instead incorporating a pyridinyl-thiazole system, which may improve solubility or binding affinity.
Thiazole-Based Bioactive Hybrids
- 4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine () Exhibits superoxide inhibitory activity (IC₅₀ = 6.2 μM) comparable to allopurinol. Comparison: The target compound’s pyridinyl group may confer distinct redox-modulating properties, though its IC₅₀ remains uncharacterized.
Pyridine-Containing Thiazole Carboxamides
- N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4g, ) Structural similarity lies in the pyridinyl-thiazole-carboxamide scaffold.
Agrochemical Analogues
- Tolfenpyrad (ISO name: 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide, ) A pyrazole-carboxamide insecticide with a benzyl-phenoxy substituent.
SAR Insights :
- Pyrazole Substituents: Methyl groups at positions 1 and 3 (target compound) may enhance metabolic stability compared to chloro or cyano groups in 3a–3p .
- Thiazole Modifications : Pyridinyl substitution (target compound vs. 4g ) likely improves π-π stacking interactions in enzymatic binding pockets .
- Bioactivity Gaps: The target compound’s lack of reported activity highlights a research need, though its structural features align with known superoxide inhibitors and kinase modulators .
Biological Activity
1,3-Dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
Chemical Structure
The chemical structure of 1,3-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can be represented as follows:
This compound features a pyrazole core substituted with a thiazole and pyridine moiety, which are critical for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes, including cysteine proteases like cruzipain, which is crucial for the lifecycle of Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that it can induce over 50% inhibition of cruzipain activity .
- Anticancer Activity : Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, modifications to the pyrazole structure have resulted in compounds that exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .
- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 1,3-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can be significantly influenced by structural modifications. Key findings include:
- Substituent Variations : Alterations in the substituents on the pyrazole and thiazole rings can enhance or diminish biological activity. For example, introducing different alkyl or aryl groups can improve potency against specific targets .
- Hydrophobic Interactions : The presence of hydrophobic groups has been correlated with increased binding affinity to target proteins, enhancing inhibitory effects on enzymes like CDK4 and CDK6 .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Chagas Disease Model : In a study involving T. cruzi infection models, the compound demonstrated significant trypanocidal activity with an IC50 value significantly lower than that of standard treatments .
- Cancer Cell Studies : In vitro studies using human cancer cell lines showed that derivatives similar to 1,3-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide induced apoptosis and inhibited cell proliferation effectively .
Q & A
Basic: What are the recommended synthetic routes for 1,3-dimethyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with the condensation of pyrazole and thiazole precursors. Key steps include:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters.
- Step 2: Thiazole ring construction using Hantzsch thiazole synthesis, involving α-haloketones and thioureas.
- Step 3: Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to link the pyrazole and thiazole moieties .
Optimization strategies:
- Temperature control: Maintain 0–5°C during sensitive steps (e.g., diazotization).
- Solvent selection: Use polar aprotic solvents (DMF, DMSO) for amide bond formation.
- Monitoring: Thin-layer chromatography (TLC) and -NMR to track intermediates .
Basic: How is the structural characterization of this compound performed using spectroscopic methods?
Answer:
- - and -NMR: Assign proton environments (e.g., pyrazole C-H at δ 6.8–7.2 ppm) and carbonyl carbons (amide C=O at ~165–170 ppm) .
- Mass spectrometry (HRMS): Confirm molecular ion peaks ([M+H]) with <5 ppm error.
- X-ray crystallography: Resolve 3D conformation, highlighting dihedral angles between heterocyclic rings .
Advanced: What computational methods are employed to predict the binding affinity of this compound with biological targets like protein kinases?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger): Simulate binding poses in kinase ATP-binding pockets. Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
- Molecular dynamics (MD) simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories. Analyze RMSD and hydrogen-bond occupancy .
- Free-energy calculations (MM/PBSA): Estimate binding energies (±2 kcal/mol accuracy) .
Advanced: How can researchers resolve contradictions in biological activity data across different in vitro assays for this compound?
Answer:
- Assay standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to positive controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal validation: Confirm cytotoxicity via MTT and apoptosis assays (Annexin V/PI staining).
- Purity verification: HPLC (>95% purity) to rule out synthetic byproducts .
Advanced: What structure-activity relationship (SAR) studies have been conducted on analogous pyrazole-thiazole hybrids to guide derivative design?
Answer:
- Pyrazole substituents: Methyl groups at positions 1 and 3 enhance metabolic stability but reduce solubility. Bulkier groups (e.g., isopropyl) decrease kinase affinity .
- Thiazole modifications: Pyridin-3-yl at position 4 improves selectivity for EGFR over VEGFR2. Replacement with phenyl reduces potency by 10-fold .
- Amide linker: N-methylation decreases hydrogen-bonding capacity but improves membrane permeability .
Advanced: What methodologies are recommended for assessing the metabolic stability and pharmacokinetic profile of this compound in preclinical studies?
Answer:
- In vitro microsomal stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
- Pharmacokinetics (PK): Administer IV/PO doses in rodents; collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 h. Calculate , , and bioavailability .
- Tissue distribution: Use radiolabeled compound (e.g., ) to track accumulation in target organs .
Basic: What are the key challenges in purifying this compound, and how are they addressed?
Answer:
- Challenge 1: Low solubility in aqueous buffers. Solution: Use gradient elution with acetonitrile/water (0.1% TFA) in prep-HPLC .
- Challenge 2: Co-elution of regioisomers. Solution: Employ chiral columns (e.g., Chiralpak IA) for enantiomeric separation .
Advanced: How can researchers design in vivo studies to evaluate the anti-inflammatory efficacy of this compound?
Answer:
- Murine models: Use LPS-induced endotoxemia (measure TNF-α/IL-6 levels) or collagen-induced arthritis (paw swelling scoring) .
- Dosing regimen: 10–50 mg/kg daily via oral gavage for 14 days.
- Biomarker analysis: ELISA for COX-2/PGE2 in serum and tissue lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
